![molecular formula C16H15N3O3S B6622968 5-[3-(1-Methylpyrazol-4-yl)propanoylamino]-1-benzothiophene-2-carboxylic acid](/img/structure/B6622968.png)
5-[3-(1-Methylpyrazol-4-yl)propanoylamino]-1-benzothiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[3-(1-Methylpyrazol-4-yl)propanoylamino]-1-benzothiophene-2-carboxylic acid is a synthetic compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It is also known as TAK-536 and is currently under investigation for its potential use in the treatment of various inflammatory diseases.
Mechanism of Action
The mechanism of action of 5-[3-(1-Methylpyrazol-4-yl)propanoylamino]-1-benzothiophene-2-carboxylic acid involves the inhibition of the COX-2 enzyme, which reduces the production of prostaglandins that cause inflammation. This compound also has a weak affinity for the COX-1 enzyme, which is responsible for the production of prostaglandins that protect the stomach lining. However, the selectivity of 5-[3-(1-Methylpyrazol-4-yl)propanoylamino]-1-benzothiophene-2-carboxylic acid for COX-2 over COX-1 is much higher than other NSAIDs, which reduces the risk of stomach ulcers and bleeding.
Biochemical and Physiological Effects:
Studies have shown that 5-[3-(1-Methylpyrazol-4-yl)propanoylamino]-1-benzothiophene-2-carboxylic acid has potent anti-inflammatory and analgesic effects. This compound reduces the production of prostaglandins that cause inflammation and pain, which makes it effective in the treatment of various inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and gout. In addition, this compound has been shown to have a low risk of causing stomach ulcers and bleeding, which is a common side effect of other NSAIDs.
Advantages and Limitations for Lab Experiments
The advantages of using 5-[3-(1-Methylpyrazol-4-yl)propanoylamino]-1-benzothiophene-2-carboxylic acid in lab experiments include its high selectivity for COX-2 over COX-1, its potent anti-inflammatory and analgesic effects, and its low risk of causing stomach ulcers and bleeding. However, the limitations of using this compound in lab experiments include its low solubility in water, its high cost, and its limited availability.
Future Directions
There are several future directions for the research and development of 5-[3-(1-Methylpyrazol-4-yl)propanoylamino]-1-benzothiophene-2-carboxylic acid. One direction is to investigate the potential use of this compound in the treatment of other inflammatory diseases such as inflammatory bowel disease, psoriasis, and asthma. Another direction is to explore the use of this compound in combination with other drugs to enhance its anti-inflammatory and analgesic effects. Additionally, future research could focus on improving the synthesis method of this compound to increase its yield and reduce its cost. Finally, further studies could investigate the long-term safety and efficacy of this compound in human clinical trials.
Synthesis Methods
The synthesis of 5-[3-(1-Methylpyrazol-4-yl)propanoylamino]-1-benzothiophene-2-carboxylic acid involves a multi-step process that begins with the reaction of 2-chloro-5-nitrobenzoic acid with 3-aminopropionic acid. The resulting compound is then subjected to a series of reactions involving various reagents and catalysts to produce the final product. The overall yield of the synthesis method is around 20%.
Scientific Research Applications
5-[3-(1-Methylpyrazol-4-yl)propanoylamino]-1-benzothiophene-2-carboxylic acid has been the subject of extensive scientific research due to its potential use as an anti-inflammatory drug. Studies have shown that this compound has a high affinity for the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that cause inflammation. By inhibiting the COX-2 enzyme, 5-[3-(1-Methylpyrazol-4-yl)propanoylamino]-1-benzothiophene-2-carboxylic acid reduces inflammation and pain.
properties
IUPAC Name |
5-[3-(1-methylpyrazol-4-yl)propanoylamino]-1-benzothiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-19-9-10(8-17-19)2-5-15(20)18-12-3-4-13-11(6-12)7-14(23-13)16(21)22/h3-4,6-9H,2,5H2,1H3,(H,18,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INGZFANGQBFXDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CCC(=O)NC2=CC3=C(C=C2)SC(=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.